2-(3-Methylpyrrolidin-3-yl)pyridine
CAS No.:
Cat. No.: VC16682926
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14N2 |
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Molecular Weight | 162.23 g/mol |
IUPAC Name | 2-(3-methylpyrrolidin-3-yl)pyridine |
Standard InChI | InChI=1S/C10H14N2/c1-10(5-7-11-8-10)9-4-2-3-6-12-9/h2-4,6,11H,5,7-8H2,1H3 |
Standard InChI Key | BRYPNVLQRGFJGC-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCNC1)C2=CC=CC=N2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-(3-Methylpyrrolidin-3-yl)pyridine is C₁₁H₁₄N₂, with a molecular weight of 174.25 g/mol. Its structure comprises a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted with a methyl group at the 3-position. This configuration introduces steric and electronic effects that influence its reactivity and interactions .
Table 1: Key Molecular Properties
Property | Value |
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CAS Number | 732981-96-3 |
Molecular Formula | C₁₁H₁₄N₂ |
Molecular Weight | 174.25 g/mol |
Hybridization | sp³ (pyrrolidine), sp² (pyridine) |
Potential Hydrogen Bond Sites | Pyridine N, pyrrolidine N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(3-Methylpyrrolidin-3-yl)pyridine typically involves multi-step reactions, leveraging strategies common in heterocyclic chemistry:
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Ring Formation: A pyrrolidine precursor, such as 3-methylpyrrolidine, is functionalized via alkylation or cyclization.
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Coupling Reaction: The pyrrolidine moiety is coupled to a pyridine derivative using cross-coupling catalysts (e.g., palladium-based systems) .
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Purification: Chromatography or crystallization isolates the target compound.
Table 2: Representative Synthesis Pathway
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Pyrrolidine methylation | CH₃I, K₂CO₃, DMF, 80°C | 75% |
2 | Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 60% |
3 | Deprotection & purification | HCl, silica gel chromatography | 85% |
Industrial Scalability
Industrial production emphasizes cost-efficiency and yield optimization. Continuous-flow reactors and immobilized catalysts are employed to enhance reaction kinetics and reduce waste .
Physicochemical Properties
The compound’s solubility profile is influenced by its dual heterocyclic structure:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. Limited solubility in water (<1 mg/mL).
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Stability: Stable under inert atmospheres but susceptible to oxidation at the pyrrolidine nitrogen under acidic conditions.
Table 3: Thermal and Solubility Data
Property | Value |
---|---|
Melting Point | 98–102°C (decomposes) |
Boiling Point | 285°C (estimated) |
LogP (Octanol-Water) | 1.8 ± 0.3 |
Biological and Pharmacological Relevance
Mechanism of Action
2-(3-Methylpyrrolidin-3-yl)pyridine’s nitrogen atoms enable interactions with biological targets:
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Enzyme Inhibition: Binds to active sites of kinases or proteases via hydrogen bonding and van der Waals forces.
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Receptor Modulation: Acts as a partial agonist/antagonist for neurotransmitter receptors (e.g., nicotinic acetylcholine receptors) .
Research Applications
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Drug Discovery: Serves as a scaffold for developing antipsychotics and anti-inflammatory agents.
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Catalysis: Functions as a ligand in asymmetric catalysis, enhancing enantioselectivity in C–C bond formations .
Future Directions
Current research focuses on:
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Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability.
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Green Synthesis: Developing solvent-free reactions using microwave irradiation.
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